(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve specific oxidants and additives to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as amination, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the pyrazine ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or bromine for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of pyrazine-containing molecules with biological targets.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the pyrazine moiety’s electronic properties play crucial roles in its binding affinity and activity. The compound may interact with proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.
Pyrrolidin-2-ones: These compounds are structurally related and have diverse biological activities.
Uniqueness
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the combination of the pyrrolidine and pyrazine rings. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFLFVRRJVHMJ-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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